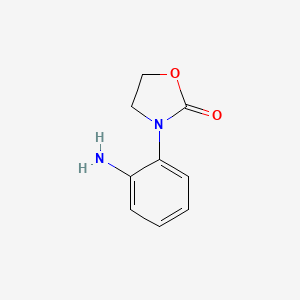

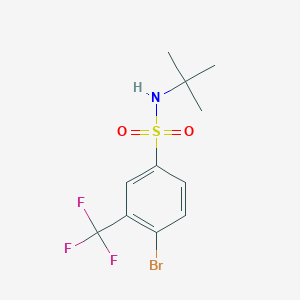

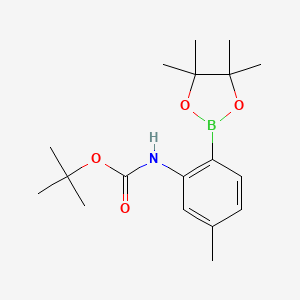

1-(3-Amino-4-chlorophenyl)imidazolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

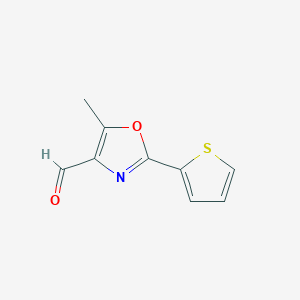

The synthesis of imidazolidin-2-ones, including 1-(3-Amino-4-chlorophenyl)imidazolidin-2-one, has been a subject of research. One method involves the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles .Molecular Structure Analysis

The InChI code for 1-(3-chlorophenyl)-2-imidazolidinone, a similar compound, is 1S/C9H9ClN2O/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-3,6H,4-5H2,(H,11,13) .Wissenschaftliche Forschungsanwendungen

Imidazolidin-4-ones in Bioactive Oligopeptides

Imidazolidin-4-ones, closely related to 1-(3-Amino-4-chlorophenyl)imidazolidin-2-one, are utilized in bioactive oligopeptides for skeletal modifications. They serve as proline surrogates or protect the N-terminal amino acid against hydrolysis by aminopeptidase and endopeptidase. Their formation involves a stereoselective process, especially when reacted with benzaldehydes containing specific substituents. This stereoselectivity plays a crucial role in their bioactivity (Ferraz et al., 2007).

Structural Importance in Pharmacological Activity

Imidazolidin derivatives like 1-(4-chlorophenyl)-2-aminoimidazoline-2 exhibit significant pharmacological activity. The presence of a 4-chlorophenyl substituent enhances lipophilicity, playing a vital role in the compound's activity and selectivity. These derivatives have shown central activity, particularly antinociceptive and serotonergic properties (Matosiuk et al., 2005).

Antitumor Applications

Certain imidazolidin-4-one derivatives demonstrate potent antitumor effects. For instance, the compound R115777 is a farnesyl protein transferase inhibitor with significant in vivo antitumor effects following oral administration. This compound is derived from a structural class related to this compound (Venet et al., 2003).

Use in Fragrance Industry

Imidazolidin-4-ones are applied as hydrolytically cleavable precursors for controlled release of fragrant aldehydes and ketones. This practical application is significant in the fragrance industry, where the slow release of fragrances is desirable (Trachsel et al., 2012).

Role in Peptidomimetics and Organocatalysis

These compounds are widely used in peptidomimetics, chiral auxiliaries for amino acids synthesis, and as a chiral building block in the total synthesis of natural products. Their applications extend to organocatalysis for iminium-based reactions, showcasing their versatility in various chemical syntheses (Xu et al., 2010).

Antimicrobial Activity

Derivatives of imidazolidin, including those similar to this compound, have been synthesized and tested for antimicrobial activity against various bacteria and fungi. Some compounds have demonstrated moderate activity at certain concentrations (Bhuva et al., 2015).

Wirkmechanismus

Target of Action

Imidazolidinone derivatives have been found to exhibit a wide range of significant pharmacological or biological activities . They have been researched for their potential as anticancer agents .

Mode of Action

Imidazolidinone derivatives work by forming an iminium ion with carbonyl groups of α,β-unsaturated aldehydes (enals) and enones in a rapid chemical equilibrium . This iminium activation lowers the substrate’s LUMO

Biochemical Pathways

Imidazolidinone derivatives have been found to exhibit anti-bacterial, anti-fungal, anti-diabetic, anti-inflammatory, and analgesic activities .

Result of Action

Imidazolidinone derivatives have shown potential as anticancer agents .

Biochemische Analyse

Biochemical Properties

1-(3-Amino-4-chlorophenyl)imidazolidin-2-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of amino acids and nucleotides. The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting or modulating their activity. For instance, this compound can act as an inhibitor of certain proteases, which are enzymes that break down proteins .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in apoptosis, leading to either the promotion or inhibition of programmed cell death depending on the cellular context .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular processes. For example, this compound can inhibit the activity of certain kinases, which are enzymes that phosphorylate other proteins, thereby regulating their function . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound can undergo degradation, leading to the formation of metabolites that may have different biological activities . In in vitro studies, it has been observed that the effects of this compound on cellular processes can change over time, with initial effects being more pronounced and gradually diminishing as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anti-tumor activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, and exceeding this dosage can lead to toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further participate in biochemical reactions, influencing the overall metabolic profile of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production .

Eigenschaften

IUPAC Name |

1-(3-amino-4-chlorophenyl)imidazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3O/c10-7-2-1-6(5-8(7)11)13-4-3-12-9(13)14/h1-2,5H,3-4,11H2,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRXXOIPTXAMEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC(=C(C=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(4-Morpholinylmethyl)cyclopropyl]methanamine](/img/structure/B1372521.png)